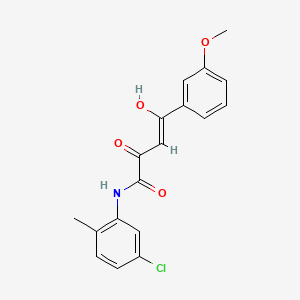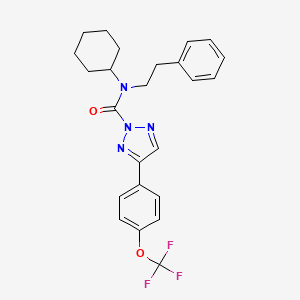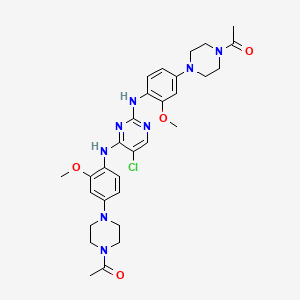
Lachnanthocarpone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lachnanthocarpone is a representative of the 6-oxygenated phenylphenalenones.
Applications De Recherche Scientifique
Perinaphthenone Pigments from Lachnanthes Tinctoria
Lachnanthocarpone, a non-glycosidic 9-phenylperinaphthenone, was isolated from the seed capsules of Lachnanthes tinctoria (Haemodoraceae). This discovery contributed to the understanding of perinaphthenone pigments in higher plants, expanding the knowledge of plant-derived pigments (Edwards & Weiss, 1970).
Synthesis of Lachnanthocarpone
Research on the synthesis of [phenyl-13C6]lachnanthocarpone, a potential intermediate in the biosynthesis of natural phenylphenalenones, was conducted. This study provided insights into the synthesis methodologies and contributed to the understanding of the biosynthesis of lachnanthocarpone and related compounds (Otálvaro et al., 2004).
Biosynthesis of 9-Phenylphenalenones in Plants
An investigation into the biosynthesis of 9-phenylphenalenones in Haemodoraceae plants suggested a possibly biomimetic synthesis of lachnanthocarpone. This research contributed to the understanding of the unusual biosynthesis pathways of phenylphenalenones in plants (Weiss, 1984).
Dimeric Phenalene Metabolites in Eichhornia Crassipes
The study on Eichhornia crassipes identified monomeric lachnanthocarpone red dimethyl ether and other dimeric compounds, revealing the structural diversity of phenalene metabolites and their occurrence in aquatic plants (Greca et al., 1992).
Tetraoxygenated Phenylphenalenones Biosynthesis
Research on the biosynthesis of tetraoxygenated phenylphenalenones in Wachendorfia thyrsiflora provided insights into the introduction of oxygen functionalities during biosynthesis. This study emphasized the importance of lachnanthocarpone as a biosynthetic precursor in the formation of complex phenylphenalenones (Munde et al., 2013).
Propriétés
Numéro CAS |
28241-21-6 |
|---|---|
Nom du produit |
Lachnanthocarpone |
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 |
Nom IUPAC |
5,6-dihydroxy-7-phenylphenalen-1-one |
InChI |
InChI=1S/C19H12O3/c20-15-9-6-12-10-16(21)19(22)18-13(7-8-14(15)17(12)18)11-4-2-1-3-5-11/h1-10,21-22H |
Clé InChI |
WROAYZGOYIUREA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)C=CC4=CC(=C3O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lachnanthocarpone; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)



![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)


